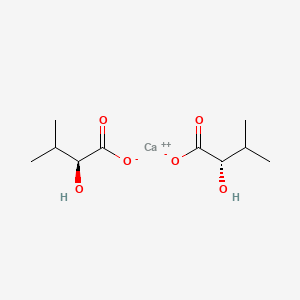

Calcium bis((S)-2-hydroxy-3-methylbutyrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

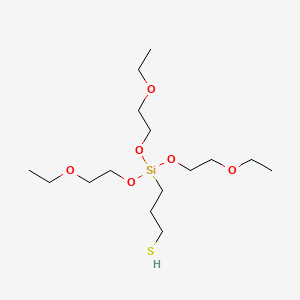

Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dipropylene glycol diacrylate undergoes various chemical reactions, including:

Polymerization: When exposed to ultraviolet light or electron beams, it forms cross-linked polymers.

Esterification: It can react with alcohols to form esters.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dipropylene glycol and acrylic acid.

Common Reagents and Conditions

Polymerization: Initiated by photoinitiators or electron beam radiation.

Esterification: Catalyzed by acids such as sulfuric acid.

Hydrolysis: Catalyzed by acids or bases.

Major Products Formed

Polymerization: Cross-linked polymers.

Esterification: Esters of dipropylene glycol diacrylate.

Hydrolysis: Dipropylene glycol and acrylic acid.

Scientific Research Applications

Chemistry

In chemistry, dipropylene glycol diacrylate is used as a monomer in the synthesis of various polymers. It is particularly valuable in the production of coatings, adhesives, and sealants due to its ability to form durable and resistant polymer networks .

Biology

In biological research, dipropylene glycol diacrylate is used in the development of biomaterials. Its biocompatibility and ability to form hydrogels make it suitable for applications such as tissue engineering and drug delivery systems .

Medicine

In medicine, dipropylene glycol diacrylate is explored for its potential in creating medical devices and implants. Its properties allow for the development of materials that can be used in contact lenses, dental materials, and other medical applications .

Industry

Industrially, dipropylene glycol diacrylate is used in the production of ultraviolet-curable coatings, inks, and adhesives. Its rapid curing properties and ability to form strong bonds make it an essential component in various manufacturing processes .

Mechanism of Action

Dipropylene glycol diacrylate exerts its effects primarily through polymerization. When exposed to ultraviolet light or electron beams, the acrylate groups in the compound undergo a radical polymerization reaction, leading to the formation of cross-linked polymer networks. These networks provide the material with its characteristic strength and durability .

Comparison with Similar Compounds

Similar Compounds

Tripropylene glycol diacrylate: Similar in structure but with an additional propylene glycol unit.

Ethylene glycol diacrylate: Contains ethylene glycol instead of dipropylene glycol.

Butylene glycol diacrylate: Contains butylene glycol instead of dipropylene glycol.

Uniqueness

Dipropylene glycol diacrylate is unique due to its balance of flexibility and rigidity, making it suitable for a wide range of applications. Its ability to form hydrogels and its biocompatibility also set it apart from other similar compounds .

Properties

CAS No. |

57618-22-1 |

|---|---|

Molecular Formula |

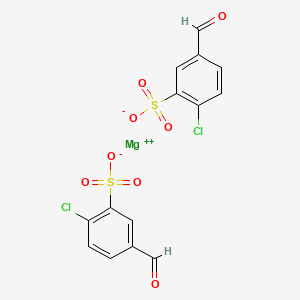

C10H18CaO6 |

Molecular Weight |

274.32 g/mol |

IUPAC Name |

calcium;(2S)-2-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/2C5H10O3.Ca/c2*1-3(2)4(6)5(7)8;/h2*3-4,6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1 |

InChI Key |

CLWNJPHDLVMMEU-SCGRZTRASA-L |

Isomeric SMILES |

CC(C)[C@@H](C(=O)[O-])O.CC(C)[C@@H](C(=O)[O-])O.[Ca+2] |

Canonical SMILES |

CC(C)C(C(=O)[O-])O.CC(C)C(C(=O)[O-])O.[Ca+2] |

Related CAS |

4026-18-0 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.